Bromodomain Binding Selectivity: ATAD2 vs. BRD4/BRD3 Differential Affinity for 3-Bromo-Pyrazoloazepine Scaffold
In a chemoproteomic bromosphere assay conducted in human HUT78 cells, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine demonstrated measurable binding affinity for the ATAD2 bromodomain with a Kd of 158 nM, while exhibiting approximately 10-fold lower affinity for BRD4 (Kd = 1,590 nM) and approximately 13-fold lower affinity for BRD3 (Kd = 2,000 nM) under identical assay conditions [1]. The ATAD2 binding data position this compound as a potential starting point for developing ATAD2-targeted probes, a target of emerging interest in oncology due to its role in chromatin remodeling and cancer progression [2].
| Evidence Dimension | Bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 158 nM (ATAD2); Kd = 1,590 nM (BRD4); Kd = 2,000 nM (BRD3) |
| Comparator Or Baseline | Target compound internal selectivity profile across three bromodomains |
| Quantified Difference | ATAD2 affinity ~10× stronger than BRD4 (1,590/158 = 10.1); ~12.7× stronger than BRD3 (2,000/158 = 12.7) |
| Conditions | Mass spectrometry-based bromosphere chemoproteomic assay in human HUT78 cells, 45 min incubation |
Why This Matters
This selectivity profile enables prioritization of ATAD2-focused screening campaigns and informs structure-activity relationship studies for developing ATAD2-selective chemical probes.
- [1] BindingDB Entry BDBM50098250 (CHEMBL3590389). Affinity data: Kd = 158 nM (ATAD2), Kd = 1,590 nM (BRD4), Kd = 2,000 nM (BRD3). Assay: Bromosphere chemoproteomic in human HUT78 cells, 45 min incubation. Data curated by ChEMBL from GlaxoSmithKline. View Source
- [2] ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. Scilit Literature Database. View Source
